molecular formula C8H15NO2 B146574 N,N-Diethylacetoacetamide CAS No. 2235-46-3

N,N-Diethylacetoacetamide

Cat. No.: B146574
CAS No.: 2235-46-3
M. Wt: 157.21 g/mol
InChI Key: NTMXFHGYWJIAAE-UHFFFAOYSA-N
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Description

N,N-Diethylacetoacetamide: is an organic compound with the molecular formula C8H15NO2 . It is a β-dicarbonyl compound, characterized by the presence of two carbonyl groups separated by a methylene group. This compound is a colorless liquid with a strong odor and is primarily used as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals .

Mechanism of Action

Target of Action

N,N-Diethylacetoacetamide is a β-dicarbonyl compound that is primarily used to synthesize potent calcium channel blockers . Calcium channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular functions such as muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

It is known to be involved in the synthesis of calcium channel blockers . These blockers inhibit the influx of calcium ions into cells, thereby reducing intracellular calcium levels. This can lead to a decrease in muscle contraction, neurotransmitter release, and other calcium-dependent processes.

Result of Action

The primary result of this compound’s action is the synthesis of potent calcium channel blockers . These blockers can reduce intracellular calcium levels, leading to changes in various cellular functions. The specific molecular and cellular effects would depend on the particular calcium channel blocker synthesized and its target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylacetoacetamide can be synthesized through the condensation of diethylamine with diketene. The reaction typically occurs in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction proceeds as follows: [ \text{CH}_2(\text{CO})_2 + \text{NH}(\text{C}_2\text{H}_5)_2 \rightarrow \text{CH}_3\text{COCH}_2\text{CON}(\text{C}_2\text{H}_5)_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethylacetoacetamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to form N,N-diethyl-3-hydroxybutanamide using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Diethylacetoacetamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions involving β-dicarbonyl compounds.

Medicine: This compound is used in the synthesis of pharmaceuticals, particularly those that act as calcium channel blockers. These drugs are used to treat conditions such as hypertension and angina.

Industry: this compound is used as an intermediate in the production of pesticides. It is also used in the manufacture of dyes and pigments .

Comparison with Similar Compounds

    N,N-Dimethylacetoacetamide: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Diethylacetamide: Lacks the β-dicarbonyl structure.

    N,N-Diethyl-3-oxobutanamide: Another β-dicarbonyl compound with similar properties.

Uniqueness: N,N-Diethylacetoacetamide is unique due to its β-dicarbonyl structure, which makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in the synthesis of a wide range of compounds .

Properties

IUPAC Name

N,N-diethyl-3-oxobutanamide
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InChI

InChI=1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMXFHGYWJIAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15NO2
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DSSTOX Substance ID

DTXSID8052695
Record name N,N-diethyl-3-oxobutyramide
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Molecular Weight

157.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [Alfa Aesar MSDS]
Record name Acetoacetamide, N,N-diethyl-
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Boiling Point

DECOMPOSES
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Flash Point

121 °C, 250 °F.
Record name Acetoacetamide, N,N-diethyl-
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Solubility

SOLUBLE IN WATER
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Density

0.995 @ 20 °C/20 °C
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Color/Form

LIQUID

CAS No.

2235-46-3
Record name Diethylacetoacetamide
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Record name Acetoacetamide, N,N-diethyl-
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Record name Butanamide, N,N-diethyl-3-oxo-
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Record name N,N-diethyl-3-oxobutyramide
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Record name N,N-DIETHYLACETOACETAMIDE
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Record name ACETOACETAMIDE, N,N-DIETHYL-
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Melting Point

FREEZING POINT: -70 °C
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Synthesis routes and methods I

Procedure details

40 g (0.31 mol) of ethyl acetoacetate and 24 g (0.33 mol) of diethylamine were stirred in a Parr apparatus at 150° C. for 10'. The crude mixture was distilled at 115°-120° C./9 mmHg, to give 32 g of the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of diethylamine (35 g, 0.48 mol) in benzene (75 ml), diketene (40.2 g, 0.48 mol) in benzene (100 ml) was added dropwise at 20°~30° C., stirring was continued for 1 hr. under reflux, and evaporated. The residue (75 g) was chromatographed on silica gel (wako Gel C-200) with dichloromethane/ethyl acetate (10:1) as eluent to give the title compound as a yellow viscous oil; yield: 48.4 g.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Diethylacetoacetamide interact in reactions with metal alkoxides, and what are the potential applications of the resulting complexes?

A1: this compound, a β-ketoamide, can act as a bidentate ligand, coordinating to metal centers like titanium and zirconium through its oxygen atoms. For example, it reacts with titanium isopropoxide to form [Ti(OPri)2(deacam)2] [], where "deacam" represents the deprotonated form of this compound. This complex has shown potential as a precursor for metal-organic chemical vapor deposition (MOCVD) of TiO2 thin films []. Similarly, it forms various complexes with zirconium isopropoxide, such as zirconium bis(isopropoxide) bis(this compound), which have been explored as potential precursors for MOCVD of ZrO2 thin films []. These applications highlight the utility of this compound in material science for creating metal oxide thin films.

Q2: Can you elaborate on the structural features of this compound and its reactivity with tetrachloropyrazine?

A2: this compound possesses an active methylene group adjacent to both a ketone and an amide group. This structure allows it to form an anion that can undergo alkylation reactions. When reacted with tetrachloropyrazine, this compound's anion initially undergoes alkylation. Interestingly, this is followed by enolization and ring formation, resulting in a furo[2,3-b]pyrazine derivative []. This reaction showcases the compound's versatility in forming complex heterocyclic structures.

Q3: What analytical techniques are commonly used to characterize compounds derived from this compound?

A3: Characterization of this compound derivatives and its metal complexes involves various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method helps elucidate the structure and bonding in the synthesized complexes, as seen in the characterization of zirconium complexes [].
  • Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule and their coordination modes with metal centers, as demonstrated in the characterization of [Ti(OPri)2(deacam)2] and zirconium complexes [, ].
  • Mass Spectrometry: This method helps determine the molecular weight and fragmentation patterns of the compound, providing further structural information [].
  • Single Crystal X-ray Diffraction: This technique provides detailed information on the three-dimensional structure and bonding parameters of the complexes, as shown for the zirconium complexes [].
  • Elemental Analysis: This method helps confirm the purity and elemental composition of the synthesized compounds [, ].

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